![molecular formula C10H9NO5 B14854182 [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with formyl and methoxycarbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Conversion to [2-Formyl-6-(carboxyl)pyridin-4-YL]acetic acid.
Reduction: Formation of [2-Hydroxymethyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to modulate biological pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biological pathways.
相似化合物的比较
Similar Compounds
Pyridine-4-acetic acid: Similar structure but lacks the formyl and methoxycarbonyl groups.
[2-Formyl-pyridin-3-yl]-carbamic acid tert-butyl ester: Contains a formyl group but differs in the ester functionality.
Uniqueness
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to its combination of formyl and methoxycarbonyl groups on the pyridine ring. This unique structure allows for specific reactivity and interactions that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC 名称 |
2-(2-formyl-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-12)11-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI 键 |
BFAXSGZLBXPDHQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


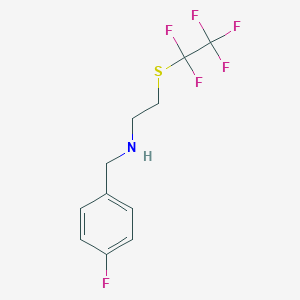

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)

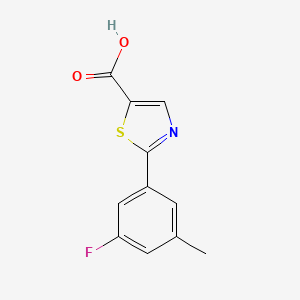
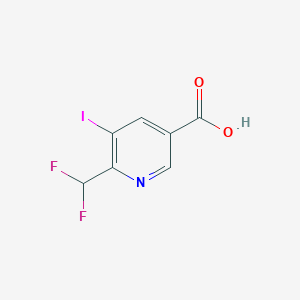
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)

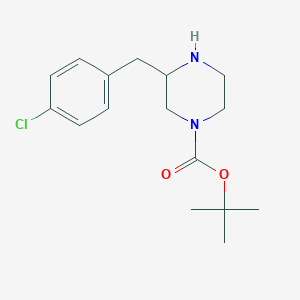
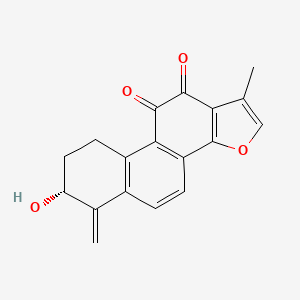
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-N-methylbenzamide](/img/structure/B14854183.png)
